molecular formula C20H15ClN4O3 B14956783 Methyl 7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Methyl 7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B14956783
M. Wt: 394.8 g/mol
InChI Key: QLNPNXTVGRKHGB-UHFFFAOYSA-N
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Description

Methyl 7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps. One common method includes the reaction of a chlorophenyl derivative with a triazatricyclo compound under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Biological Activity

Methyl 7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound belonging to the class of triazatricyclo compounds. Its intricate structure and diverse functional groups suggest significant potential for biological activity, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a tricyclic framework with three nitrogen atoms and various functional groups including imine and oxo groups. The molecular formula is C24H19ClN4O3C_{24}H_{19}ClN_4O_3 with a molecular weight of approximately 459.88 g/mol. The structural complexity allows for interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to methyl 7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca exhibit significant biological activities due to their ability to interact with biomolecular targets such as enzymes and receptors.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. The presence of the triazine ring is often associated with enhanced biological activity in related compounds.

Antimicrobial Properties

The structural features of the compound also indicate potential antimicrobial activity. Similar triazatricyclo derivatives have shown effectiveness against various bacterial strains.

The mechanism of action is believed to involve binding to specific molecular targets within biological systems, potentially inhibiting enzyme activity or altering receptor functions. This interaction can lead to downstream effects that contribute to its pharmacological properties.

Comparative Analysis with Similar Compounds

To understand the uniqueness of methyl 7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca, a comparative analysis with structurally similar compounds is essential.

Compound NameStructural FeaturesUnique Aspects
7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-(oxolan-2-yl)methylLacks 2-chlorophenyl groupDifferent substituents affect biological activity
N-benzyl-7-[(2-chlorophenyl)methyl]-6-imino compoundContains benzyl instead of chlorophenylVariations in side chains may alter reactivity
DacarbazineTriazine structureKnown antitumor agent; methylates DNA

Case Studies and Research Findings

Several studies have explored the biological activity of triazatricyclo compounds:

  • Antitumor Studies : Research has shown that derivatives of triazine exhibit cytotoxic effects against cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism involves DNA intercalation and inhibition of topoisomerase enzymes.
  • Antimicrobial Studies : Compounds similar to methyl 7-[(2-chlorophenyl)methyl]-6-imino have demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria through disruption of bacterial cell walls.
  • Enzyme Inhibition : Studies indicate potential inhibition of enzymes such as acetylcholinesterase and carbonic anhydrase, which are critical in various physiological processes.

Properties

Molecular Formula

C20H15ClN4O3

Molecular Weight

394.8 g/mol

IUPAC Name

methyl 7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C20H15ClN4O3/c1-28-20(27)13-10-14-18(23-16-8-4-5-9-24(16)19(14)26)25(17(13)22)11-12-6-2-3-7-15(12)21/h2-10,22H,11H2,1H3

InChI Key

QLNPNXTVGRKHGB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=CC=C4Cl

Origin of Product

United States

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